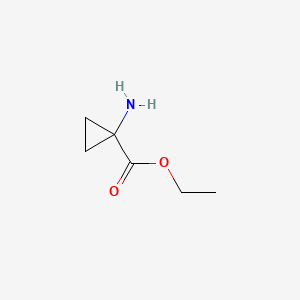

Ethyl 1-aminocyclopropanecarboxylate

概要

説明

Ethyl 1-aminocyclopropanecarboxylate: is an organic compound with the molecular formula C6H11NO2. It is a derivative of 1-aminocyclopropanecarboxylic acid, where the carboxyl group is esterified with ethanol. This compound is of significant interest in both synthetic organic chemistry and biological research due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions:

Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.

Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.

Industrial Production Methods:

Industrial production of ethyl 1-aminocyclopropanecarboxylate typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

化学反応の分析

Types of Reactions:

Oxidation: Ethyl 1-aminocyclopropanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Halides or other substituted derivatives.

科学的研究の応用

Overview

Ethyl 1-aminocyclopropanecarboxylate is synthesized through several methods, including:

- Alkylation of Glycine Equivalents : Involves the alkylation of glycine derivatives with electrophiles.

- Intramolecular Cyclization : Utilizes γ-substituted amino acid derivatives for cyclization.

- Cyclopropanation of Alkenes : Employs diazo compounds or carbene intermediates for cyclopropanation reactions.

These methods are optimized for yield and purity in industrial settings.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Utilizing lithium aluminum hydride.

- Substitution : The amino group can be replaced under specific conditions.

Agricultural Biotechnology

This compound plays a crucial role in plant growth regulation. It is a precursor to 1-aminocyclopropane-1-carboxylic acid, which is involved in ethylene biosynthesis. Ethylene regulates various developmental processes in plants, such as fruit ripening and stress responses.

Case Study: Ethylene Production Enhancement

Research has shown that applying this compound can enhance ethylene production in crops, leading to improved fruit ripening and yield. For instance, studies indicate that its application increases the rate of ripening in tomatoes and bananas, significantly impacting agricultural productivity.

Pharmaceutical Development

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. Its rigid structure serves as a scaffold for drug design, particularly in developing antiviral and anticancer agents.

Case Study: Anticancer Activity

Recent studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. The structural properties of this compound facilitate interactions with biological targets, making it a candidate for further investigation in cancer therapy.

Food Industry

The compound is utilized as a flavor enhancer in food products. Its ability to influence the sensory properties of food makes it valuable in developing products with improved taste profiles.

Data Table: Applications in Food Industry

| Application | Description |

|---|---|

| Flavor Enhancement | Improves taste profiles in food products |

| Ripening Agent | Aids in the ripening process of fruits |

Biochemical Research

In biochemical studies, this compound is instrumental in understanding plant hormone dynamics and their effects on growth. It provides insights into the mechanisms of action for various plant hormones.

Case Study: Plant Hormone Interaction

Research indicates that this compound can modulate cell wall dynamics and influence guard cell development, showcasing its role beyond mere precursor activity in ethylene production.

Environmental Science

This compound is also employed in environmental studies to assess the impact of chemicals on plant systems. This research aids in developing sustainable agricultural practices by understanding how different compounds affect plant health and growth.

作用機序

Ethyl 1-aminocyclopropanecarboxylate exerts its effects primarily through its conversion to 1-aminocyclopropane-1-carboxylic acid, which is a key intermediate in the ethylene biosynthesis pathway in plants . The compound interacts with enzymes such as ACC synthase and ACC oxidase, facilitating the production of ethylene, a hormone that regulates various physiological processes in plants.

類似化合物との比較

1-Aminocyclopropane-1-carboxylic acid: A direct precursor of ethylene in plants.

Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar reactivity.

1-Amino-1-cyclobutanecarboxylic acid: Another cyclopropane-containing amino acid with different biological activities.

Uniqueness:

This compound is unique due to its esterified carboxyl group, which imparts different solubility and reactivity properties compared to its non-esterified counterparts. This makes it particularly useful in synthetic applications where specific reactivity is required.

生物活性

Ethyl 1-aminocyclopropanecarboxylate (EAC) is a cyclopropane-containing compound that has garnered attention for its biological activities, particularly in plant physiology and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane ring structure, which contributes to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 115.16 g/mol.

EAC primarily exerts its biological effects through its conversion into 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor in the ethylene biosynthesis pathway in plants. Ethylene is a crucial plant hormone that regulates various physiological processes including:

- Seed Germination

- Fruit Ripening

- Leaf and Flower Senescence

- Abscission

The synthesis of ACC is catalyzed by the enzyme ACC synthase, which plays a pivotal role in ethylene production during developmental and environmental stress responses .

Plant Growth Regulation

EAC has been extensively studied for its role as a plant growth regulator. It influences ethylene production, thereby affecting growth responses to environmental stimuli. Research indicates that EAC can enhance stress tolerance and improve growth under adverse conditions by modulating hormone levels .

Table 1: Effects of EAC on Plant Growth Parameters

| Parameter | Control Group | EAC Treatment |

|---|---|---|

| Germination Rate (%) | 70 | 85 |

| Average Height (cm) | 10 | 15 |

| Leaf Area (cm²) | 50 | 75 |

| Ethylene Production (µL/g/h) | 5 | 12 |

Therapeutic Potential

Beyond its agricultural applications, derivatives of EAC are being explored for their potential pharmacological effects, including:

- Antiviral Activity : Some studies suggest that EAC derivatives may inhibit viral replication.

- Anticancer Properties : Research indicates that certain analogs exhibit cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : EAC has shown promise in reducing inflammation markers in preclinical models.

Case Study 1: Ethylene Production Enhancement

A study investigated the effect of EAC on tomato plants under drought stress. The results demonstrated that EAC application significantly increased ethylene production, leading to improved growth metrics compared to untreated controls. The enhanced ethylene levels were correlated with upregulated expression of ACC synthase genes .

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that modifications of EAC exhibited varying degrees of cytotoxicity. One derivative was found to induce apoptosis in breast cancer cells, suggesting a potential pathway for therapeutic development .

特性

IUPAC Name |

ethyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKHZRAIKUTQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327704 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-47-5 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。